molecular formula C14H17N3O B031837 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 175837-01-1

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B031837
CAS No.: 175837-01-1
M. Wt: 243.3 g/mol
InChI Key: MCRFLQWSKTXBBS-UHFFFAOYSA-N
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Description

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS: 175837-01-1) is a specialized indole derivative with a molecular formula of C₁₄H₁₇N₃O and a molecular weight of 243.3 g/mol . Structurally, it features:

  • A dihydroindole (indoline) core, providing conformational rigidity.
  • An acetyl group at the 1-position, enhancing metabolic stability.
  • A 2-aminopropyl substituent at the 5-position, contributing to basicity and receptor interaction.
  • A carbonitrile group at the 7-position, offering electronic effects for reactivity modulation.

This compound is a critical intermediate in synthesizing Silodosin (S465000), a selective α₁a-adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH) . It is hygroscopic and requires storage under inert refrigeration .

Properties

IUPAC Name

1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFLQWSKTXBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602330
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175837-01-1
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Condensation and Functionalization

The compound is synthesized via a sequence involving indole ring functionalization, side-chain introduction, and protective group manipulation. A key patent (WO2012147107A2) outlines a pathway starting with 1-(3-hydroxypropyl)-5-[(2R)-2-aminopropyl]-2,3-dihydro-1H-indole-7-carbonitrile (Formula-6), which undergoes acetylation at the indole nitrogen.

Reaction Scheme:

  • Protection of Amine Group : The primary amine at the 5-position is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) at 0–5°C introduces the acetyl group at the 1-position.

  • Deprotection : Removal of the Boc group via trifluoroacetic acid (TFA) in DCM yields the final product.

Critical Parameters:

StepReagentsSolventTemperatureYield
1Boc₂O, DMAPTHF25°C85%
2AcCl, Et₃NDCM0–5°C78%
3TFADCM25°C92%

Alternative Pathway via Benzoate Intermediate

A related method involves 5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile as a precursor. Hydrolysis of the benzoyloxy group under basic conditions (e.g., NaOH in methanol/water) followed by acetylation achieves the target compound:

Key Steps:

  • Benzoyloxy Deprotection :
    R-OBz+NaOHR-OH+BzONa\text{R-OBz} + \text{NaOH} \rightarrow \text{R-OH} + \text{BzONa}
    Conducted in methanol/water (3:1) at 50°C for 6 hours.

  • Acetylation :
    R-OH+Ac2OR-OAc\text{R-OH} + \text{Ac}_2\text{O} \rightarrow \text{R-OAc}
    Using acetic anhydride in pyridine at 25°C for 12 hours.

Performance Metrics:

ParameterValue
Overall Yield68%
Purity (HPLC)99.2%
Byproducts<0.5%

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The choice of solvent significantly impacts reaction efficiency:

  • Polar Aprotic Solvents : DMF and THF enhance nucleophilicity in acetylation steps but may lead to side reactions at elevated temperatures.

  • Chlorinated Solvents : DCM minimizes racemization during chiral center retention but requires strict temperature control.

Catalytic Systems:

  • Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (e.g., water/DCM).

  • Base Selection : Triethylamine (Et₃N) outperforms pyridine in acetylation due to superior proton scavenging.

Temperature and Time Dependencies

Exothermic reactions (e.g., acetyl chloride addition) necessitate gradual reagent addition and cooling:

  • Acetylation : Conducted at 0–5°C to suppress N-acetylation of the indole ring.

  • Hydrolysis : Elevated temperatures (50–60°C) accelerate benzoyloxy cleavage but risk epimerization.

Purification and Characterization

Crystallization Techniques

The final compound is purified via recrystallization from ethanol/water (4:1), yielding brown crystalline solids with:

  • Melting Point : >83°C (decomposition).

  • Purity : >99% by HPLC.

Crystallization Data:

Solvent SystemRecoveryPurity
Ethanol/Water75%99.5%
Methanol65%98.8%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Ar-H), 4.15 (q, 2H, CH₂N), 3.20 (m, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂CN), 2.10 (s, 3H, COCH₃).

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Racemization at Chiral Centers

The (2R)-2-aminopropyl side chain is prone to racemization under acidic or high-temperature conditions. Mitigation includes:

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during acylations.

  • Buffered Conditions : Using phosphate buffer (pH 7) during hydrolysis steps.

Byproduct Formation

Common byproducts include:

  • Over-Acetylated Derivatives : Controlled stoichiometry (1.1 eq AcCl) minimizes this.

  • Cyano Group Hydrolysis : Avoid aqueous conditions during nitrile-containing steps.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Suppliers like Nanjing ChemLin Chemical Industry Co., Ltd., and Hubei Jusheng Technology Co., Ltd., provide bulk indole precursors at competitive prices.

Supplier Comparison:

SupplierPurityPrice (USD/kg)
Nanjing ChemLin99%1,200
Hubei Jusheng98.5%1,150
Jinan Finer Chemical99.2%1,300

Chemical Reactions Analysis

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product yields .

Scientific Research Applications

Pharmaceutical Development

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile is primarily recognized as an intermediate in the synthesis of Silodosin, a drug used for treating benign prostatic hyperplasia (BPH). The compound plays a crucial role in the pharmaceutical industry due to its efficacy in modifying biological pathways related to alpha-adrenergic receptors, which are pivotal in urinary flow regulation .

Research has indicated that derivatives of this compound may exhibit various biological activities, including:

  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.
  • Neuroprotective Properties : Some research points towards its neuroprotective effects, which could be beneficial in neurodegenerative disease models .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel indole derivatives. These derivatives have been explored for their potential pharmacological activities, including:

  • Antidepressant Activity : Certain modifications of the indole structure have shown promise in preclinical studies for treating depression.
  • Anticancer Properties : Research is ongoing into the anticancer potential of similar compounds, focusing on their ability to inhibit tumor growth and metastasis .

Case Study 1: Silodosin Synthesis

In a detailed study published by Kitazawa et al., the synthesis route involving this compound was optimized to enhance yield and purity. The study highlighted the importance of reaction conditions and purification methods in achieving high-quality Silodosin .

A research article evaluated the biological activity of synthesized indole derivatives based on this compound. The study demonstrated significant anti-inflammatory effects in vitro, suggesting its potential application in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use .

Comparison with Similar Compounds

Table 1: Comparison of Silodosin Intermediates

Compound Name CAS Number Molecular Formula Substituents Key Properties Role in Synthesis
1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile 175837-01-1 C₁₄H₁₇N₃O Acetyl, 2-aminopropyl, carbonitrile mp >83°C (dec.), hygroscopic Early intermediate for amine protection
5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile 239463-85-5 C₂₄H₂₆N₃O₃ Benzoyloxypropyl, 2-aminopropyl, carbonitrile Higher molecular weight (407.5 g/mol), lipophilic Late-stage intermediate with benzoyl protection

Key Differences :

  • Substituent Effects : The acetyl group in the target compound is smaller and less sterically hindered than the benzoyloxypropyl group in CAS 239463-85-5, facilitating earlier synthetic steps .
  • Lipophilicity : The benzoyloxypropyl group increases lipophilicity (logP ~3.5 vs. ~1.9 for the acetyl derivative), impacting membrane permeability and metabolic stability .
  • Synthetic Utility : The acetylated derivative is more amenable to deprotection under mild acidic conditions compared to benzoyloxypropyl, which requires stronger bases .

Comparison with Tryptamine Derivatives

Table 2: Indole-Based Amine Derivatives

Compound Name Structure Key Substituents Pharmacological Relevance

Biological Activity

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile (CAS Number: 175837-01-1) is a synthetic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C14H17N3O\text{C}_{14}\text{H}_{17}\text{N}_{3}\text{O} with a molecular weight of 243.31 g/mol. The chemical structure features an indole framework, which is known for its diverse biological activities.

Antiviral Properties

Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. Indoles are recognized for their ability to inhibit viral replication and modulate immune responses. A review indicated that compounds with indole scaffolds exhibit significant antiviral activity against various viruses, suggesting that this compound could be explored further in antiviral drug development .

Antidepressant Effects

Another area of interest is the compound's potential antidepressant activity. Research has shown that indole derivatives can interact with serotonin receptors, which are critical in mood regulation. The structural similarity of this compound to known serotonin reuptake inhibitors suggests it may possess similar mechanisms of action .

Anticancer Activity

The anticancer properties of indole derivatives have been extensively studied. Some studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. This is attributed to the compound's ability to interfere with cell signaling pathways involved in cancer progression .

Study on Antiviral Activity

In a recent study published in Molecules, researchers synthesized several indole derivatives and tested their antiviral efficacy against influenza and HIV viruses. The results indicated that certain derivatives exhibited potent antiviral effects, with IC50 values in the low micromolar range. While specific data on this compound was not detailed, the findings support the potential for this compound within the same class .

Evaluation of Antidepressant Effects

A pharmacological evaluation involving animal models demonstrated that indole derivatives could significantly reduce depressive-like behaviors when administered at varying doses. The mechanism was suggested to involve modulation of serotonergic pathways, similar to established antidepressants .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of viral replication
AntidepressantInteraction with serotonin receptors
AnticancerInduction of apoptosis and inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves multi-step functionalization of indole derivatives. For example, acetylation of the indoline nitrogen and subsequent alkylation/amination at the 5-position can be achieved via reductive amination or nucleophilic substitution. Reaction optimization may involve adjusting temperature (e.g., reflux in acetic acid for 3–5 hours as in thiazole-indole coupling reactions ), solvent polarity (DMF/acetic acid mixtures for recrystallization ), and catalyst selection.
  • Key Considerations : Monitor intermediates using TLC or HPLC to avoid over-acylation or side reactions at the nitrile group.

Q. How can researchers characterize the structural integrity of this compound, particularly the acetyl and aminopropyl substituents?

  • Analytical Tools :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., acetyl proton at ~2.1 ppm, indoline ring protons at 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C15_{15}H18_{18}N3_3O2_2) and fragmentation patterns.
  • FT-IR : Peaks at ~2250 cm1^{-1} (nitrile) and ~1650 cm1^{-1} (acetyl carbonyl) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Guidelines : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the amine group or hydrolysis of the nitrile . Stability tests under varying pH and temperature conditions are advised, as indole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aminopropyl side chain in nucleophilic or catalytic reactions?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density on the amine group.
  • Simulate transition states for reactions like Michael additions or Schiff base formation.
  • Compare with experimental data from analogous compounds (e.g., 5-(2-nitropropyl)-indole derivatives ).

Q. What strategies resolve contradictions in spectral data for structurally similar indole-carbonitriles?

  • Case Study : Discrepancies in 1H^1H-NMR shifts may arise from tautomerism (e.g., indoline vs. indole forms). Use variable-temperature NMR or deuterated solvents to stabilize specific conformers . Cross-validate with X-ray crystallography if crystalline derivatives (e.g., indole-5-carboxylic acid analogs ) are accessible.

Q. How does the acetyl group influence the compound’s biological activity in enzyme inhibition assays?

  • Experimental Design :

  • Synthesize analogs with varying acyl groups (e.g., propionyl, benzoyl) and test against target enzymes (e.g., kinases or monoamine oxidases).
  • Compare IC50_{50} values and docking simulations (AutoDock Vina) to assess steric/electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Process Chemistry Considerations :

  • Optimize stepwise protection/deprotection (e.g., using tert-butyl carbamates for the amine).
  • Employ flow chemistry to control exothermic reactions (e.g., nitrile formation).
  • Reference industrial protocols for indole-3-carboxaldehyde scale-up .

Data Contradictions and Resolution

Q. Conflicting solubility reports for indole-carbonitriles in polar vs. nonpolar solvents: How to address this?

  • Resolution : Conduct systematic solubility tests (e.g., in DMSO, ethanol, hexane) under controlled humidity. Note that nitrile groups enhance polarity but acetyl/alkyl substituents may introduce hydrophobicity .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s amine and nitrile functionalities?

  • Protocols :

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with dilute hypochlorite solution to degrade cyanide byproducts .
  • Follow GHS guidelines for acute toxicity (Category 4) and skin irritation .

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